molecular formula C6H9ClN2O B2901144 2-Hydrazino-phenol; hydrochloride CAS No. 23274-70-6

2-Hydrazino-phenol; hydrochloride

Cat. No.: B2901144
CAS No.: 23274-70-6
M. Wt: 160.6
InChI Key: KJWDKCNSXFBJHN-UHFFFAOYSA-N
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Description

2-Hydrazino-phenol; hydrochloride is an organic compound with the molecular formula C6H8N2O·HCl. It is a derivative of phenol, where the hydroxyl group is substituted with a hydrazino group. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.

Mechanism of Action

Target of Action

The primary targets of 2-Hydrazino-phenol; Hydrochloride are likely to be similar to those of other hydrazine and phenol derivatives. Hydrazine derivatives are known to interact with various biological targets, including multiple receptors . Phenolic compounds, on the other hand, are known to interact with a variety of enzymes and proteins, influencing numerous biochemical pathways .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various biochemical changes. As a hydrazine derivative, it can undergo nucleophilic addition reactions, forming hydrazone derivatives . This is a variation of the imine forming reaction, which can lead to significant changes in the biochemical environment .

Biochemical Pathways

The compound affects various biochemical pathways. Phenolic compounds are biosynthesized via the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway . They are involved in a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial activities .

Pharmacokinetics

The pharmacokinetics of this compound, like other hydrazine and phenol derivatives, would involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound would be rapidly absorbed and distributed throughout the body . Its metabolism would likely involve enzymatic reactions, and it would be excreted through the kidneys .

Result of Action

The result of the action of this compound would be the modulation of various biochemical pathways and physiological processes. This could lead to a range of effects, depending on the specific targets and pathways involved. For instance, hydrazine derivatives have been reported to have antiviral, anti-inflammatory, and anticancer activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific physiological conditions of the individual. For instance, the reaction of hydrazine derivatives can be influenced by the presence of a base and heat .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydrazino-phenol; hydrochloride can be synthesized through several methods. One common method involves the reaction of phenol with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-phenol; hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: The compound can be reduced to form hydrazones, which are useful in the synthesis of other organic compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydrazones

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

2-Hydrazino-phenol; hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Similar in structure but lacks the hydroxyl group.

    Hydrazinopyridine: Contains a pyridine ring instead of a phenol ring.

    Hydrazinobenzene: Similar structure but without the hydroxyl group.

Uniqueness

2-Hydrazino-phenol; hydrochloride is unique due to the presence of both the hydrazino and hydroxyl groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile reagent in organic synthesis and scientific research.

Properties

IUPAC Name

2-hydrazinylphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-8-5-3-1-2-4-6(5)9;/h1-4,8-9H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWDKCNSXFBJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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